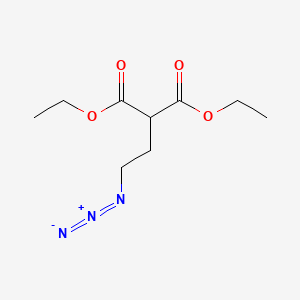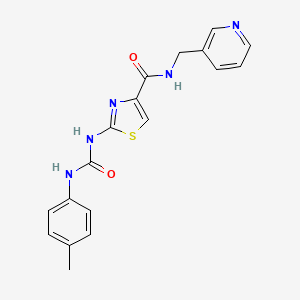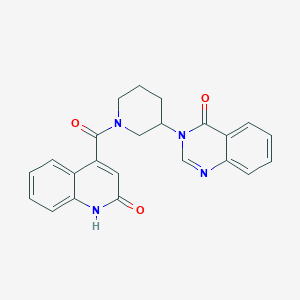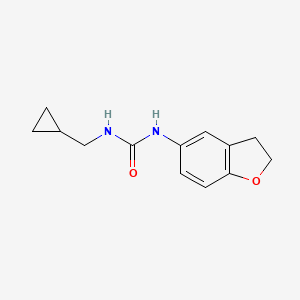
1,3-Diethyl 2-(2-azidoethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-(2-azidoethyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to the malonate structure
Wirkmechanismus
Target of Action
Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate, which is a key compound in the malonic ester synthesis . The primary targets of this compound are the carbon atoms alpha to carbonyl groups in organic molecules . These carbon atoms are deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, the carbanion formed by deprotonation of the alpha carbon atoms can attack an alkyl halide, leading to the formation of an alkylated compound . This reaction is a key step in the synthesis of substituted acetic acids .
Biochemical Pathways
The malonic ester synthesis, in which diethyl 2-(2-azidoethyl)malonate plays a crucial role, affects the biochemical pathway leading to the production of substituted acetic acids . These acids are important intermediates in various biochemical reactions. The downstream effects include the synthesis of more complex organic compounds.
Pharmacokinetics
It’s known that diethyl malonate, the parent compound, is a liquid with a boiling point of 199°c . It’s insoluble in water, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The alkylation of diethyl 2-(2-azidoethyl)malonate results in the formation of substituted acetic acids . These acids can serve as precursors for the synthesis of a variety of organic compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .
Action Environment
The action of diethyl 2-(2-azidoethyl)malonate is influenced by several environmental factors. For instance, the reaction requires a strong base and an alkyl halide . The temperature and solvent used can also affect the reaction rate and yield . Furthermore, the compound’s stability and reactivity may be influenced by storage conditions, such as temperature and exposure to light or air.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Diethyl 2-(2-azidoethyl)malonate are not well-studied. Its parent compound, diethyl malonate, is known to be involved in various biochemical reactions. Diethyl malonate is a dicarboxylic acid ester and its methylene group (−CH2−) is neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property may influence the interactions of Diethyl 2-(2-azidoethyl)malonate with enzymes, proteins, and other biomolecules.
Cellular Effects
Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
It is known that diethyl malonate can be converted into its enolate form using a strong base . The resulting carbanion can undergo nucleophilic substitution on an alkyl halide, leading to alkylation
Metabolic Pathways
Diethyl malonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the biosynthesis of fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(2-azidoethyl)propanedioate can be synthesized through a multi-step process. One common method involves the iodization of diethyl malonate on the carbon atom between the ester groups in a slightly basic aqueous solution, followed by an iodine-azide exchange reaction . This leads to the formation of the desired geminal diazide compound.
Industrial Production Methods
Industrial production of diethyl 2-(2-azidoethyl)malonate typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-(2-azidoethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as tetrazoles, under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Reduction Reactions: Hydrogen gas and catalysts like palladium on carbon are commonly used.
Cyclization Reactions: Reagents such as sodium azide and solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Reduction Reactions: Aminoethyl malonates.
Cyclization Reactions: Tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-(2-azidoethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nitrogen-rich compounds and heterocycles.
Biology: The compound is utilized in the study of biochemical pathways involving azido groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the azido group.
Diethyl 2,2-diazidomalonate: A related compound with two azido groups attached to the malonate structure.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Uniqueness
1,3-Diethyl 2-(2-azidoethyl)propanedioate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming nitrogen-rich compounds. This makes it particularly valuable in the synthesis of heterocycles and energetic materials, setting it apart from other malonate derivatives.
Eigenschaften
IUPAC Name |
diethyl 2-(2-azidoethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBJRGJRRURUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2838257.png)

![2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2838265.png)
